(1-Fluorocyclopropyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

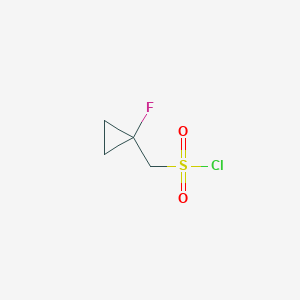

“(1-Fluorocyclopropyl)methanesulfonyl chloride” is an organic compound with the CAS Number: 2044773-59-1 . It has a molecular weight of 172.61 and is typically stored at temperatures below -10°C . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C4H6ClFO2S/c5-9(7,8)3-4(6)1-2-4/h1-3H2 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 172.61 and is typically stored at temperatures below -10°C .Aplicaciones Científicas De Investigación

Synthesis and Organic Reactions (1-Fluorocyclopropyl)methanesulfonyl chloride has been instrumental in various synthetic chemistry applications. Its utility is demonstrated in the synthesis of 2-chloro-1,1-difluoroallyl mesylates via a novel rearrangement and subsequent reactions, showcasing its role in complex organic transformations (Ando et al., 2005). Additionally, it's used in stereoselective synthesis processes, such as the creation of 1,2,3-trisubstituted 1,3-dienes, through unique [3,3]-sigmatropic rearrangements, underscoring its significance in enabling precise molecular constructions (Alcaide et al., 2005).

Electrochemistry and Material Science In the field of electrochemistry and material science, this compound contributes to the development of advanced materials. It's used in studying the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid, offering insights into its potential as a cathode material (Su et al., 2001).

Kinetics and Reaction Mechanism Studies This compound also plays a role in understanding reaction mechanisms and kinetics, as seen in studies comparing the solvolysis of methanesulfonic anhydride with methanesulfonyl chloride solvolyses. These studies provide valuable data on reaction rates, product selectivity, and activation entropy, contributing to the broader understanding of chemical reaction dynamics (Kevill et al., 2007).

Mecanismo De Acción

Target of action

Methanesulfonyl chloride is an organosulfur compound that is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon .

Mode of action

Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .

Biochemical pathways

Methanesulfonates are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . When treated with a Lewis acid, oxime methanesulfonates undergo facile Beckmann rearrangement .

Pharmacokinetics

It is a colourless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .

Result of action

The molecular and cellular effects of methanesulfonyl chloride’s action depend on the specific reaction it is involved in. For example, in the formation of methanesulfonates, it can lead to the generation of new compounds with different properties .

Action environment

The action, efficacy, and stability of methanesulfonyl chloride can be influenced by various environmental factors. For instance, it is reactive toward water, alcohols, and many amines .

Propiedades

IUPAC Name |

(1-fluorocyclopropyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClFO2S/c5-9(7,8)3-4(6)1-2-4/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQALSZGXIQRPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2603726.png)

![2-(4-Chlorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2603727.png)

![3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2603729.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide](/img/structure/B2603745.png)

![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)